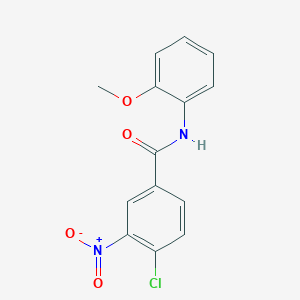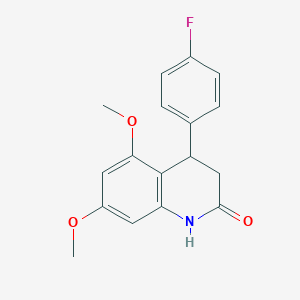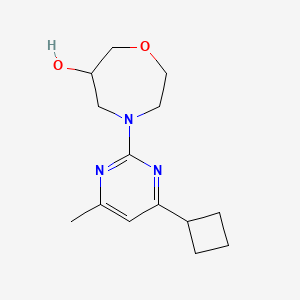![molecular formula C17H13F3N4OS B5526179 N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide to afford a key intermediate. This intermediate is further diversified by reaction with alpha-bromoketones, leading to the formation of carboxylic acids. These acids are then used to prepare various amides through reactions with scavenger resins, showcasing the versatility in synthesizing related compounds with similar structural motifs (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction studies, revealing detailed information about the orientation and conformation of the molecular framework. For instance, studies have shown that certain pyrazoline derivatives adopt a flat-envelope conformation with the substituted phenyl ring oriented almost perpendicular to the heterocycle, providing insights into the three-dimensional arrangement of atoms within the molecule (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
N-[(5-Methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide may undergo various chemical reactions due to the presence of reactive functional groups. Similar compounds have been used in the synthesis of libraries targeting specific biological activities, demonstrating the chemical reactivity and potential for further functionalization (Donohue et al., 2002).
Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including structures similar to N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport. These compounds have shown inhibitory properties comparable to commercial herbicides, suggesting their potential as new leads for herbicidal development (Vicentini et al., 2005).
Antifungal Activity
Novel pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent activities. The research highlights the structure-activity relationships of these compounds, providing insights into their antifungal mechanism of action and potential applications (Du et al., 2015).
Microwave-Assisted Synthesis for Biological Activities
A study on the microwave-assisted synthesis of tetrazolyl pyrazole amides reveals the efficiency of this method in producing compounds with notable bactericidal, pesticidal, herbicidal, and antimicrobial activities. This approach not only offers a rapid synthesis route but also highlights the biological potential of these compounds (Hu et al., 2011).
Inhibitors of Protoporphyrinogen Oxidase
Research on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives has identified them as potent herbicidal agents and inhibitors of protoporphyrinogen oxidase activity. These findings indicate the herbicidal and potentially pesticidal applications of pyrazole derivatives, contributing to agricultural chemical science (Li et al., 2008).
Cytotoxicity and Anticancer Activity
Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells. The research offers a foundation for the development of new anticancer agents based on pyrazole structures, expanding the therapeutic applications of these compounds (Hassan et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c1-10-6-22-13(7-21-10)8-23-15(25)14-9-26-16(24-14)11-2-4-12(5-3-11)17(18,19)20/h2-7,9H,8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXOIFKWKVJLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)
![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)